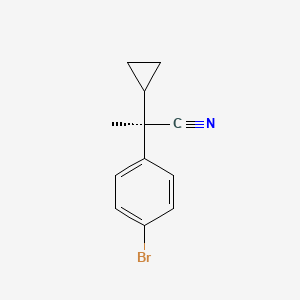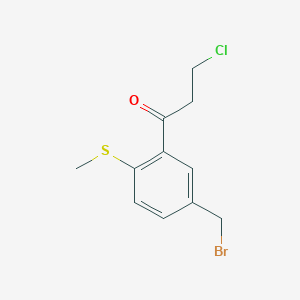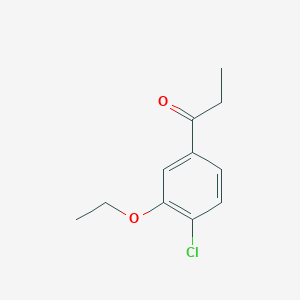
1-(4-Chloro-3-ethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products suitable for commercial use.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Applications De Recherche Scientifique
1-(4-Chloro-3-ethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-ethoxyphenyl)propan-1-one can be compared with similar compounds such as 1-(4-Chloro-3-methoxyphenyl)propan-1-one and 1-(4-Chloro-3-ethoxyphenyl)butan-1-one. These compounds share similar structural features but differ in the length of the carbon chain or the substituents on the phenyl ring. The unique combination of the chloro and ethoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications .
Similar Compounds
- 1-(4-Chloro-3-methoxyphenyl)propan-1-one
- 1-(4-Chloro-3-ethoxyphenyl)butan-1-one
- 1-(4-Chloro-3-ethoxyphenyl)pentan-1-one
These compounds can be used as references to understand the unique properties and applications of this compound.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-(4-chloro-3-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-9(12)11(7-8)14-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
QZEYONMOYPRLHB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


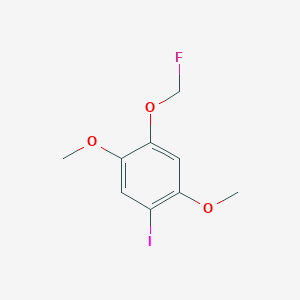
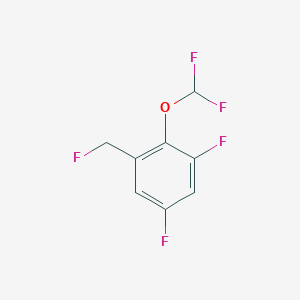
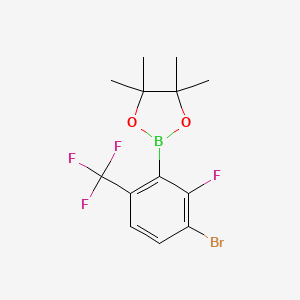
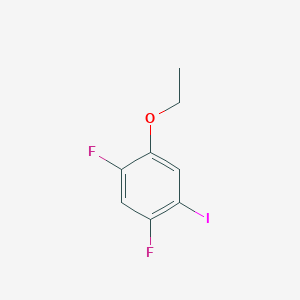

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
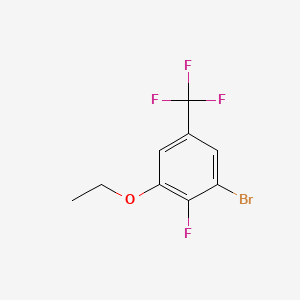
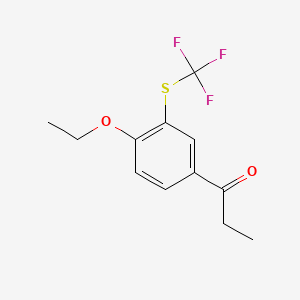

![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
